molecular formula C6H8BrNO2S B581599 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole CAS No. 1313399-79-9

2-Bromo-4-(dimethoxymethyl)-1,3-thiazole

Cat. No.: B581599
CAS No.: 1313399-79-9
M. Wt: 238.099
InChI Key: XWSARUSTBIZSML-UHFFFAOYSA-N
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Description

2-Bromo-4-(dimethoxymethyl)-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Scientific Research Applications

2-Bromo-4-(dimethoxymethyl)-1,3-thiazole has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole typically involves the bromination of a thiazole precursor. One common method is the bromination of 4-(dimethoxymethyl)-1,3-thiazole using bromine or a brominating agent such as pyridine hydrobromide perbromide . The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(dimethoxymethyl)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce complex organic molecules with extended conjugation.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can form bonds with other molecules. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(dimethoxymethyl)-1,3-thiazole is unique due to its thiazole ring structure, which imparts distinct chemical properties compared to similar compounds with different heterocyclic rings

Properties

IUPAC Name

2-bromo-4-(dimethoxymethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO2S/c1-9-5(10-2)4-3-11-6(7)8-4/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSARUSTBIZSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CSC(=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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